Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Ethyl 2-(4-cyclohexylthiazol-2-yl)acetate is a derivative of the thiazole ring, which has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-cyclohexylthiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of ethyl 2-(4-cyclohexylthiazol-2-yl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound in the development of new drugs targeting bacterial infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
- Ethyl 2-(4-methylthiazol-2-yl)acetate
- Ethyl 2-(4-phenylthiazol-2-yl)acetate
- Ethyl 2-(4-bromothiazol-2-yl)acetate
Comparison: Ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate is unique due to the presence of the cyclohexyl group, which can influence its biological activity and physicochemical properties. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .
Properties
IUPAC Name |
ethyl 2-(4-cyclohexyl-1,3-thiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWZFFOATQRYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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